盐酸环戊基氮杂烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kinetics and Mechanism of Hydrolysis

The study on the hydrolysis of cyclopentolate hydrochloride, which shares a cyclopentyl structure similar to 2-Cyclopentylazetidine hydrochloride, provides insights into the degradation kinetics of such compounds in alkaline solutions. The research utilized a reversed-phase HPLC assay to monitor the degradation, which was found to follow pseudo-first-order kinetics at 50°C. The degradation was significantly faster at higher pH values, leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The proposed mechanism suggests that α-(1-hydroxycyclopentyl)benzeneacetic acid is formed through normal ester hydrolysis, while phenylacetic acid formation involves a six-membered transition state facilitated by the hydroxyl group from the cyclopentanol moiety .

Inhibition of CTP Synthesis

Another compound with a cyclopentyl moiety, the cyclopentenyl analogue of cytidine (cCyd), was investigated for its mechanism of action in human colon carcinoma cells. The study found that cCyd is a potent inhibitor of cytidine triphosphate (CTP) synthesis, leading to a reduction in cell viability and inhibition of nucleic acid synthesis. The inhibition of CTP synthesis was rapid and preferential, with a half-life of 1 hour at a concentration of 10(-6)M. The reduction in CTP levels correlated with the inhibition of transcription of rRNA and, to a lesser extent, tRNA, without affecting DNA size. These findings suggest that compounds with a cyclopentyl structure, such as 2-Cyclopentylazetidine hydrochloride, could potentially influence nucleotide synthesis and have cytotoxic effects .

Luminescent Properties and Chemical Reactivity

Research on cyclometalated complexes containing a 2-(4-bromophenyl)pyridine moiety, which is structurally related to 2-Cyclopentylazetidine hydrochloride, revealed the synthesis and characterization of various palladium and iridium complexes. These complexes exhibited luminescent properties with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. The study also explored the application of these complexes in coupling reactions, demonstrating their potential in facilitating the synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines. The findings indicate that compounds with cyclopentyl-related structures can have diverse chemical reactivity and potential applications in organic synthesis .

科学研究应用

抗病毒和抗白血病活性

一项专注于盐酸 2,2'-脱水-1-(β-D-阿拉伯呋喃糖基)胞嘧啶的 3'-酰基衍生物的合成和生物学评估的研究显示出显着的抗病毒和抗白血病活性。这些化合物对 HeLa 细胞表现出细胞毒性,并对小鼠中的 DNA 病毒和白血病表现出活性,表明具有抗病毒和抗癌应用的潜力 (Hamamura 等人,1976)。

抑制 HIV 复制

另一项研究工作揭示了一种化合物,即 2',3'-二脱氧胞苷 (ddC),作为人类免疫缺陷病毒 (HIV) 复制的有效抑制剂。该研究重点介绍了该化合物在 T 淋巴细胞系中的延迟细胞毒性和对线粒体 DNA 的影响,提供了对其机制和潜在治疗应用的见解 (Chen & Cheng,1989)。

广谱抗病毒活性

碳环胞苷 (C-Cyd) 被确定为一种广谱抗病毒剂,对各种 RNA 和 DNA 病毒有效。C-Cyd 的靶酶是 CTP 合成酶,它对于 RNA 合成至关重要,表明其在治疗病毒感染中的用途 (De Clercq 等人,1990)。

新型化学合成方法

用苯碘(III)二氯化物对铈(III)配合物进行单电子氧化的研究为合成氯功能化的(有机)铈(IV)化合物提供了创新方法。该方法可适用于合成复杂的有机分子,包括与“盐酸环戊基氮杂烷”相关的分子 (Dröse 等人,2010)。

抗癌药物开发

5-氮杂胞苷是一种胞苷类似物,通过作用于核酸代谢在治疗急性髓细胞性白血病中显示出有效性。其临床成功为开发类似化合物用于治疗用途提供了模型 (Von Hoff 等人,1976)。

安全和危害

属性

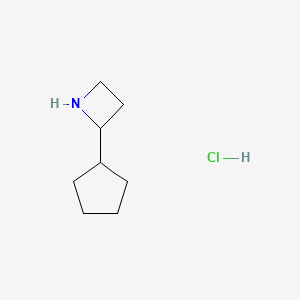

IUPAC Name |

2-cyclopentylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYNOPSAWUIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylazetidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)